molecular formula C7H12ClNO2 B11716382 (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride

(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride

Cat. No.: B11716382
M. Wt: 177.63 g/mol
InChI Key: QXVXPTKJMJHSIF-HCSZTWNASA-N
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Description

(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure that includes a nitrogen atom. These compounds have significant potential in various fields, including drug discovery and synthetic chemistry, due to their unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Techniques such as spray drying and chemical coprecipitation can be employed to produce high-quality nanopowders of the compound . These methods are chosen for their efficiency and ability to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This combination gives it distinct chemical and biological properties, making it valuable in various fields of research and industry.

Biological Activity

(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride, a bicyclic compound, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H11_{11}NO2_2
  • Molecular Weight : 141.17 g/mol
  • CAS Number : 2227256-78-0

Antimicrobial Properties

Research indicates that derivatives of azabicyclo compounds exhibit significant antimicrobial activity. For instance, structural analogues have shown efficacy against extended-spectrum beta-lactamase (ESBL) producing bacteria, including both gram-positive and gram-negative strains. The primary mechanism involves the inhibition of cell wall synthesis, leading to bacterial cell death .

Table 1: Antimicrobial Efficacy of Azabicyclo Derivatives

Compound NameActivityTarget Organisms
6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptaneAntimicrobialESBL-producing bacteria
(1R,5R)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acidPotentially antimicrobialVarious bacteria

Enzyme Inhibition

Enzyme inhibition assays have demonstrated that (1R,5R)-2-azabicyclo[3.2.0]heptane derivatives can inhibit key enzymes such as urease and alpha-amylase. These findings suggest potential applications in treating conditions related to these enzymes, such as urea cycle disorders and carbohydrate metabolism issues .

Antioxidant Activity

The antioxidant capability of this compound has been assessed using the DPPH (1,1-diphenyl-2-picryl hydrazyl) method. Results indicated a significant scavenging effect on free radicals, suggesting that these compounds may contribute to oxidative stress reduction .

Case Study 1: Antimicrobial Efficacy

A study published in December 2022 evaluated the antimicrobial properties of various azabicyclo derivatives, including this compound. The results showed a marked reduction in bacterial growth in vitro against common pathogens associated with skin infections and respiratory illnesses.

Case Study 2: Enzyme Inhibition

In another research effort focused on enzyme inhibition, derivatives of (1R,5R)-2-azabicyclo[3.2.0]heptane were tested for their ability to inhibit urease activity in vitro. The findings revealed a dose-dependent inhibition pattern, indicating potential therapeutic applications in managing conditions like peptic ulcers and kidney stones.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-1-5(7)2-4-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m1./s1

InChI Key

QXVXPTKJMJHSIF-HCSZTWNASA-N

Isomeric SMILES

C1C[C@@]2([C@H]1CCN2)C(=O)O.Cl

Canonical SMILES

C1CC2(C1CCN2)C(=O)O.Cl

Origin of Product

United States

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